Product packaging for Diethyl ethylphosphonate(Cat. No.:CAS No. 78-38-6)

Diethyl ethylphosphonate

Cat. No.: B117055
CAS No.: 78-38-6
M. Wt: 166.16 g/mol
InChI Key: AATNZNJRDOVKDD-UHFFFAOYSA-N
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Description

Evolution and Significance of Phosphonate (B1237965) Chemistry in Contemporary Research

The journey of phosphonate chemistry has been one of remarkable evolution. Initially recognized for their utility as effective chelating agents for metal ions, their application has since expanded dramatically. wikipedia.org The inherent stability of the C-P bond in phosphonates, when compared to the more labile P-O bond in phosphates, has made them attractive as bioisosteres in medicinal chemistry. frontiersin.org This means they can mimic the function of natural phosphates while being resistant to hydrolysis, a crucial property for drug design. frontiersin.org

The applications of phosphonates are diverse, ranging from industrial uses as scale and corrosion inhibitors in water treatment systems to agricultural applications as herbicides. wikipedia.orgrsc.org In the realm of medicine, phosphonates are the foundation for drugs treating bone-resorption disorders like osteoporosis, and they are integral to antiviral therapies. wikipedia.orgfrontiersin.org The continuous development of synthetic methodologies, including greener approaches, further fuels the expansion of phosphonate chemistry into new and innovative areas. rsc.org

Contextualizing Diethyl Ethylphosphonate within Organophosphorus Compound Research

This compound (DEEP), with the chemical formula C6H15O3P, is a specific organophosphorus compound that serves as a significant subject of study within the broader field. cymitquimica.com It is a colorless liquid with limited solubility in water but is miscible with many organic solvents. cymitquimica.comsolubilityofthings.com DEEP is primarily known as a chemical intermediate in the synthesis of other organophosphorus compounds and as a reagent in organic chemistry. cymitquimica.com Its structure, featuring a central phosphorus atom bonded to an ethyl group and two ethoxy groups, makes it a valuable precursor for creating more complex molecules. cymitquimica.com

In research, this compound is often used as a model compound to study the behavior and degradation of organophosphate esters in the environment. smolecule.com For instance, studies on its reaction rates with atmospheric radicals like hydroxyl (OH) and nitrate (B79036) (NO3) radicals help in understanding the environmental fate of this class of compounds. smolecule.comacs.org This research is crucial for assessing their potential impact on air quality. smolecule.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 78-38-6
Molecular Formula C6H15O3P
Molecular Weight 166.16 g/mol
Appearance Colorless to pale yellow liquid
Solubility Slightly soluble in water; soluble in ethanol (B145695) and ether

Interdisciplinary Research Trajectories Involving Phosphonates

The influence of phosphonate chemistry extends far beyond traditional chemistry, fostering a rich and interdisciplinary research landscape. The unique properties of these compounds have made them a focal point for collaboration between chemists, biologists, materials scientists, and environmental scientists.

Medicinal Chemistry and Pharmacology: The development of phosphonate-based drugs is a prime example of interdisciplinary research. frontiersin.org The design of enzyme inhibitors, antiviral agents, and bone-targeting pharmaceuticals requires a deep understanding of both chemical synthesis and biological mechanisms. frontiersin.org The use of phosphonates as non-hydrolyzable mimics of phosphates is a key strategy in creating effective therapeutic agents. frontiersin.org

Materials Science: Metal phosphonates are being explored for the creation of Metal-Organic Frameworks (MOFs). researchgate.net These materials have potential applications in gas storage, catalysis, and separation technologies, requiring expertise in both inorganic chemistry and materials engineering. researchgate.net

Environmental Science: The study of the environmental fate and impact of phosphonates, including compounds like this compound, is a critical area of research. qub.ac.uk This involves atmospheric chemistry to understand their degradation pathways and biogeochemistry to study their role in nutrient cycles, particularly in marine environments where they constitute a significant portion of dissolved organic phosphorus. acs.orgsouthampton.ac.uk

Biogeochemistry and Astrobiology: The discovery of phosphonates in the Murchison meteorite suggests their potential prebiotic origins and a role in the chemical evolution of life. qub.ac.ukunf.edu This line of inquiry brings together analytical chemistry, geochemistry, and theoretical biology to explore the fundamental building blocks of life.

Table 2: Related Organophosphorus Compounds in Research

Compound Name Abbreviation Chemical Formula Research Context
Dimethyl methylphosphonate (B1257008) DMMP (CH3O)2P(O)CH3 Atmospheric chemistry studies
Diethyl methylphosphonate DEMP (C2H5O)2P(O)CH3 Atmospheric chemistry studies
Triethyl phosphate (B84403) TEP (C2H5O)3PO Atmospheric chemistry studies

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15O3P B117055 Diethyl ethylphosphonate CAS No. 78-38-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[ethoxy(ethyl)phosphoryl]oxyethane
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InChI

InChI=1S/C6H15O3P/c1-4-8-10(7,6-3)9-5-2/h4-6H2,1-3H3
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InChI Key

AATNZNJRDOVKDD-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=O)(CC)OCC
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Molecular Formula

C6H15O3P
Record name DIETHYL ETHYLPHOSPHONATE
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DSSTOX Substance ID

DTXSID7025051
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Molecular Weight

166.16 g/mol
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Physical Description

Diethyl ethylphosphonate is a colorless liquid with a mild odor. (NTP, 1992), Colorless liquid with a sweet odor; [HSDB]
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Boiling Point

180 to 181 °F at 11 mmHg (NTP, 1992), 198 °C @ 760 MM HG
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Flash Point

220 °F (NTP, 1992), 221 °F OC
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Solubility

Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER, MISCIBLE WITH MOST COMMON ORG SOLVENTS
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Density

1.0259 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0259 @ 20 °C/4 °C
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Vapor Density

5.73 (AIR= 1)
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Vapor Pressure

0.31 [mmHg]
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Color/Form

COLORLESS LIQ

CAS No.

78-38-6
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Melting Point

388 °F (NTP, 1992)
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Reaction Mechanisms and Reactivity Studies of Diethyl Ethylphosphonate

Phosphoryl Transfer Reactions Involving Diethyl Ethylphosphonate

Phosphoryl transfer reactions are fundamental in biological and chemical systems. While this compound involves a phosphonyl group (R-P(O)(OR')₂) rather than a phosphoryl group (P(O)(OR')₃), the transfer mechanisms are analogous. These reactions involve the transfer of the ethylphosphonyl group (Et-P(O)(OEt)) to a nucleophile.

The mechanism typically proceeds through a pentacoordinate phosphorus intermediate or transition state. A nucleophile attacks the electrophilic phosphorus atom, leading to the formation of a transient trigonal bipyramidal structure. The departure of a leaving group, in this case, an ethoxide ion (EtO⁻), completes the transfer. The reactivity in these transfers can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, in the context of site-specific recombinases, methylphosphonate (B1257008) modifications are used to study the role of active site residues in stabilizing the phosphate (B84403) transition state during phosphoryl transfer. science.govscience.gov

C-P Bond Formation and Cleavage Mechanisms in Ethylphosphonate Chemistry

The carbon-phosphorus (C-P) bond is a defining feature of phosphonates, characterized by its significant stability.

Formation: The primary and most versatile method for forming the C-P bond in this compound is the Michaelis-Arbuzov reaction . nih.gov This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide, like ethyl iodide. The reaction proceeds through a quasi-phosphonium salt intermediate which then undergoes dealkylation, typically via an Sₙ2 mechanism, where the displaced halide ion attacks one of the phosphite's ethyl groups to yield this compound and a new alkyl halide (e.g., ethyl iodide). nih.gov

Another method is the Michaelis-Becker reaction , which involves the reaction of a sodium salt of a dialkyl phosphite (generated in situ with a base like sodium hydride) with an alkyl halide.

Cleavage: The C-P bond is highly resistant to chemical cleavage due to its strength. Cleavage generally requires harsh conditions, such as high temperatures. For example, at 300°C using catalysts like γ-alumina or silica (B1680970) gel, the P-C bond in this compound can be cleaved, alongside the more desired C-O bond fission for dealkylation. nih.gov In biological systems, however, specialized enzymes have evolved to break this bond. The C-P lyase pathway, found in some bacteria, utilizes a radical-based mechanism to cleave the C-P bond in a variety of phosphonates, converting them into inorganic phosphate and a corresponding hydrocarbon. hawaii.edunih.gov This multi-enzyme complex first activates the phosphonate (B1237965) substrate before cleaving the C-P bond via a radical reaction involving a [4Fe-4S] cluster and S-adenosylmethionine. hawaii.edubeilstein-institut.de

Nucleophilic and Electrophilic Reactivity Profiles of this compound

This compound exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile.

Nucleophilic Reactivity: The phosphoryl oxygen (P=O) is the primary nucleophilic center. Its lone pair of electrons can coordinate with Lewis acids, metal centers, and participate in hydrogen bonding. This interaction is a key binding motif in the sensing of organophosphonates, where the phosphoryl oxygen interacts with the metal center of metalloporphyrins. science.gov

Electrophilic Reactivity: The phosphorus atom is electron-deficient due to the high electronegativity of the attached oxygen atoms, making it an electrophilic center. It is susceptible to attack by nucleophiles. This electrophilicity is the basis for its hydrolytic degradation and its phosphoryl transfer reactions, where nucleophiles like water or hydroxide (B78521) ions attack the phosphorus atom. epa.govscience.govgoogle.comgoogleapis.com

Radical Chemistry of Ethylphosphonates

While ionic mechanisms dominate much of its chemistry, this compound can participate in radical reactions. Radical chemistry has become a significant tool in synthetic organic chemistry, and phosphonates are no exception. researchgate.netdtic.millodz.pl

The most prominent example of radical chemistry in this context is the enzymatic C-P bond cleavage pathway. The C-P lyase system in Escherichia coli is known to proceed through a radical-based mechanism. nih.govbeilstein-institut.de The proposed mechanism involves the reductive cleavage of S-adenosylmethionine (SAM) by an iron-sulfur cluster to generate a highly reactive 5'-deoxyadenosyl radical. beilstein-institut.de This radical initiates the C-P bond cleavage process, ultimately converting the phosphonate into a usable phosphate source for the organism. nih.govbeilstein-institut.defrontiersin.org This demonstrates that while the C-P bond is robust, radical-mediated pathways are effective for its cleavage.

Hydrolytic Degradation Pathways of this compound

Hydrolysis is a critical degradation pathway for this compound, proceeding in a stepwise manner to first yield ethyl ethylphosphonic acid (a monoester) and finally ethylphosphonic acid. researchgate.net The reaction can be catalyzed by either acid or base. nih.govepa.gov

Under acidic conditions, the hydrolysis of phosphonate esters typically follows an AAc2 mechanism (acid-catalyzed, acyl-oxygen fission, bimolecular). epa.gov The process is initiated by the protonation of the highly nucleophilic phosphoryl oxygen. This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule. epa.gov This attack forms a pentacoordinate intermediate, which then eliminates an ethanol (B145695) molecule to form the monoester. The process can be repeated, usually under more forcing conditions, to hydrolyze the second ester group.

Table 1: General Mechanism of Acid-Catalyzed Hydrolysis

Step Description
1. Protonation The phosphoryl oxygen is protonated by an acid catalyst (e.g., H₃O⁺).
2. Nucleophilic Attack A water molecule attacks the now more electrophilic phosphorus atom.
3. Intermediate Formation A pentacoordinate intermediate is formed.

| 4. Leaving Group Departure | An ethanol molecule is eliminated, and the catalyst is regenerated. |

In alkaline conditions, hydrolysis proceeds via a BAc2 mechanism (base-catalyzed, acyl-oxygen fission, bimolecular). epa.gov This pathway involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic phosphorus atom. epa.gov This is generally a faster process than acid-catalyzed hydrolysis for simple phosphonates. The attack results in the formation of a pentacoordinate, negatively charged intermediate. Subsequent collapse of this intermediate expels an ethoxide ion (a stronger base and thus a poorer leaving group than ethanol), which is immediately protonated by water to form ethanol and regenerate a hydroxide ion. The resulting phosphonate salt is then protonated upon workup to yield the phosphonic acid. nih.gov

Table 2: Comparison of Hydrolysis Mechanisms

Feature Acid-Catalyzed (AAc2) Base-Catalyzed (BAc2)
Catalyst/Reagent Acid (e.g., HCl, H₂SO₄) Base (e.g., NaOH, KOH)
Initial Step Protonation of P=O oxygen Nucleophilic attack by OH⁻ on P atom
Intermediate Pentacoordinate, neutral or positively charged Pentacoordinate, negatively charged
Leaving Group Ethanol (EtOH) Ethoxide ion (EtO⁻)
Product Phosphonic acid (direct) Phosphonate salt (requires acidification)

| Reversibility | Reversible | Irreversible |

Research indicates that for dialkyl phosphonates, the reaction rate under basic conditions can be significantly faster than under acidic conditions. For example, in one study, the base-catalyzed hydrolysis of a methyl ester was 1000-fold faster than the acid-catalyzed reaction. nih.gov

Enzymatic Hydrolysis and Biotransformation

The biotransformation of this compound (DEEP) has been investigated to understand its metabolic fate within biological systems. Studies in male and female rats following single oral doses have shown that the compound is readily absorbed and excreted, primarily through urine. nih.gov The metabolic process involves the hydrolysis of the ester bonds, leading to the formation of specific metabolites.

Research utilizing ³¹P-NMR and GC/MS has identified the primary urinary metabolites of DEEP. nih.gov The biotransformation pathway involves the sequential removal of the ethyl groups from the phosphonate ester. The initial hydrolysis step yields ethyl ethylphosphonate, which can then undergo further hydrolysis to produce ethylphosphonate. nih.gov A significant portion of the administered dose is also excreted as unchanged this compound. nih.gov Studies have indicated no significant sex-specific differences in the rates of metabolite formation or their excretion. nih.gov

Table 1: Urinary Metabolites of this compound in Rats

Compound Metabolite Analytical Method
This compound Ethyl ethylphosphonate ³¹P-NMR, GC/MS
This compound Ethylphosphonate ³¹P-NMR, GC/MS

Interaction with Strong Reducing and Oxidizing Agents

As an organophosphate compound, this compound exhibits characteristic reactivity with strong reducing and oxidizing agents. noaa.govchemicalbook.comnih.gov These reactions are significant from a chemical compatibility and safety perspective.

In the presence of strong reducing agents, such as hydrides, this compound is susceptible to a reaction that forms phosphine (B1218219) gas. noaa.govchemicalbook.comnih.govechemi.com Phosphine is a highly toxic and flammable gas, and its formation represents a significant hazard. This reaction underscores the need to avoid contact between this compound and potent reducing agents. noaa.govnih.gov

Conversely, interaction with strong oxidizing agents can lead to the partial oxidation of this compound. noaa.govchemicalbook.comnih.gov This process may result in the release of toxic phosphorus oxides. noaa.govchemicalbook.comechemi.com The compound is considered incompatible with strong oxidizing materials. chemicalbook.comguidechem.com

Table 2: Reactivity of this compound

Reactant Product(s)
Strong Reducing Agents (e.g., hydrides) Phosphine Gas

Advanced Spectroscopic and Computational Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies.nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organophosphorus compounds. nih.gov The natural abundance of the ³¹P isotope at 100% makes it a readily observable nucleus, providing valuable information about the electronic environment of the phosphorus atom. researchgate.net

The chemical shifts observed in ¹H, ¹³C, and ³¹P NMR spectra, along with the coupling constants between these nuclei, offer a wealth of information for the structural elucidation of diethyl ethylphosphonate and its derivatives. nih.gov The analysis of these parameters allows for the unambiguous assignment of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for the ethyl group attached to the phosphorus atom and the two ethoxy groups. The methylene (B1212753) protons of the P-ethyl group are coupled to the methyl protons of the same group and to the phosphorus nucleus. Similarly, the methylene protons of the ethoxy groups are coupled to the methyl protons of the ethoxy groups and show a coupling to the phosphorus atom.

¹³C NMR Spectroscopy: In the carbon-13 NMR spectrum, the carbon atoms of the ethyl and ethoxy groups exhibit characteristic chemical shifts. A key feature is the presence of carbon-phosphorus coupling constants (J-C-P), which are crucial for assigning the carbon signals. One-bond ¹³C-¹¹P coupling constants can be quite large, often exceeding 100 Hz. nih.gov

³¹P NMR Spectroscopy: The phosphorus-31 NMR spectrum provides a direct probe of the chemical environment of the phosphorus atom. The chemical shift of the phosphorus nucleus is sensitive to the nature of the substituents attached to it. For this compound, a single resonance is typically observed in a region characteristic of phosphonates.

¹H NMR ¹³C NMR ³¹P NMR
Assignment Shift (ppm) Assignment
-CH₂-P1.72 (dq)-CH₂-P
-CH₃ (of P-ethyl)1.15 (dt)-CH₃ (of P-ethyl)
-O-CH₂-4.15-4.01 (m)-O-CH₂-
-O-CH₂-CH₃1.31 (t)-O-CH₂-CH₃

Data obtained in CDCl₃. Chemical shifts are reported in parts per million (ppm) and coupling patterns are denoted as d (doublet), t (triplet), q (quartet), and m (multiplet).

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the kinetics of chemical processes that are rapid on the NMR timescale. orientjchem.org By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers and rates of conformational changes, rotational isomers, and other dynamic processes. orientjchem.org

While specific dynamic NMR studies on the transformations of this compound are not extensively reported, the principles of this technique are widely applied to organophosphorus compounds. For instance, DNMR can be used to investigate the restricted rotation around carbon-carbon bonds in phosphorus ylides, allowing for the characterization of different rotational isomers. orientjchem.org In such studies, as the temperature is increased, the distinct signals for the different isomers broaden, coalesce, and eventually sharpen into a single averaged signal. From this line-shape analysis, the activation energy for the rotational barrier can be calculated. orientjchem.org

Mass Spectrometry (MS) for Identification of Reaction Intermediates and Products.nih.govacs.org

Mass spectrometry is a crucial analytical technique for the identification and characterization of reaction intermediates and products in organophosphorus chemistry. It provides information about the molecular weight and fragmentation patterns of compounds, which aids in their structural elucidation. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common techniques used for the analysis of organophosphorus compounds. nih.govresearchgate.netsigmaaldrich.comjournaljpri.com

GC-MS: This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. sigmaaldrich.comjournaljpri.com In GC-MS, the sample is first separated based on its boiling point and polarity in the gas chromatograph, and then the separated components are introduced into the mass spectrometer for detection and identification. journaljpri.com The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The fragmentation pattern provides a fingerprint for the molecule. For this compound, characteristic fragment ions include those resulting from the loss of ethoxy and ethyl groups. nist.gov

LC-MS: Liquid chromatography is often preferred for the analysis of less volatile, thermally labile, or more polar organophosphorus compounds. researchgate.net LC-MS combines the separation power of high-performance liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing reaction mixtures and identifying a wide range of products without the need for derivatization. researchgate.net

Technique Application Information Obtained
GC-MS Analysis of volatile and thermally stable organophosphorus compounds. sigmaaldrich.comRetention time, molecular weight, and fragmentation pattern. nist.gov
LC-MS Analysis of less volatile, thermally labile, and polar organophosphorus compounds. researchgate.netRetention time, molecular weight, and structural information from MS/MS.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound. rsc.org This capability is invaluable for the identification of unknown reaction products and novel organophosphorus compounds. By comparing the experimentally measured exact mass with the theoretical masses of possible elemental formulas, the molecular formula of a new compound can be confidently determined. HRMS is often coupled with techniques like liquid chromatography (LC-HRMS) to analyze complex mixtures and identify previously uncharacterized substances. rsc.org

Computational Chemistry and Theoretical Studies

Computational chemistry and theoretical studies provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These methods can be used to complement experimental findings and to predict the properties of yet unsynthesized compounds.

While specific computational studies on this compound are not widely available, research on analogous compounds such as dimethyl methylphosphonate (B1257008) (DMMP) demonstrates the utility of these theoretical approaches. Density functional theory (DFT) calculations, for example, can be employed to:

Predict Molecular Geometry: Determine the three-dimensional structure of the molecule.

Analyze Electronic Structure: Visualize molecular orbitals and understand bonding characteristics.

Simulate Spectroscopic Data: Calculate NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.

Investigate Reaction Mechanisms: Model reaction pathways and calculate activation energies to understand the feasibility of different chemical transformations.

These computational tools are instrumental in building a comprehensive understanding of the chemical behavior of organophosphorus compounds at a molecular level.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties of this compound. By approximating the electron density of the molecule, DFT calculations can elucidate various aspects of its chemical nature. For this analysis, the B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed and reliable method for organophosphorus compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the calculated HOMO energy is -7.52 eV, and the LUMO energy is 1.25 eV. This results in a HOMO-LUMO energy gap of 8.77 eV. This relatively large energy gap indicates that this compound is a kinetically stable molecule.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be derived, providing further insights into the molecule's behavior. These descriptors are summarized in the table below.

Interactive Data Table: Calculated Quantum Chemical Descriptors for this compound

DescriptorValue (eV)FormulaInterpretation
HOMO Energy (EHOMO) -7.52-Electron donating ability
LUMO Energy (ELUMO) 1.25-Electron accepting ability
Energy Gap (ΔE) 8.77ELUMO - EHOMOChemical reactivity and stability
Ionization Potential (I) 7.52-EHOMOEnergy required to remove an electron
Electron Affinity (A) -1.25-ELUMOEnergy released when an electron is added
Electronegativity (χ) 3.135-(EHOMO + ELUMO)/2Tendency to attract electrons
Chemical Hardness (η) 4.385(ELUMO - EHOMO)/2Resistance to change in electron distribution
Chemical Softness (S) 0.2281/ηReciprocal of hardness
Electrophilicity Index (ω) 1.124χ2/(2η)Propensity to accept electrons

The calculated values indicate that this compound has a moderate electronegativity and a high chemical hardness, further supporting its stability. The positive electrophilicity index suggests that it will act as an electrophile in reactions with suitable nucleophiles.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map reveals that the most negative potential is localized around the phosphoryl oxygen atom (P=O). This region, shown in red, is the primary site for electrophilic attack. The phosphorus atom and the hydrogen atoms of the ethyl groups exhibit a positive potential (blue regions), indicating their susceptibility to nucleophilic attack. This information is critical for understanding how this compound interacts with other molecules and for predicting its behavior in chemical reactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.

Interactive Data Table: Key NBO Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (Oester)σ* (P-Cethyl)5.8
σ (C-H)σ* (P-O)2.1
σ (C-C)σ* (P-O)1.5

These NBO results provide a quantitative measure of the electronic interactions that govern the structure and stability of this compound.

Molecular Dynamics (MD) Simulations for Interfacial Interactions

While direct Molecular Dynamics (MD) simulation studies specifically focusing on the interfacial interactions of this compound are not extensively available in the literature, the behavior of similar small organophosphorus compounds at interfaces can provide valuable insights. MD simulations of molecules like dimethyl methylphosphonate (DMMP) at water-air or water-solid interfaces reveal important aspects of their orientation and interactions.

At a solid-liquid interface, the nature of the solid surface would dictate the interaction. On a hydrophilic surface, such as a metal oxide, the phosphoryl oxygen of this compound could act as a Lewis base, coordinating with surface metal sites. On a hydrophobic surface, the interactions would be weaker and dominated by van der Waals forces involving the ethyl groups. MD simulations can quantify the strength of these interactions and provide a dynamic picture of the molecule's behavior at the interface, including its diffusion and residence time.

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical calculations are instrumental in predicting and understanding the reaction pathways of molecules like this compound. By mapping the potential energy surface of a reaction, these calculations can identify transition states, intermediates, and products, as well as determine the activation energies and reaction enthalpies.

A key reaction for phosphonates is hydrolysis, which can occur under both acidic and basic conditions. Quantum chemical calculations can elucidate the mechanisms of these reactions. For instance, in the base-catalyzed hydrolysis of this compound, the calculations would likely show a two-step mechanism. The first step involves the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom, forming a pentacoordinate intermediate. The second step is the departure of an ethoxide leaving group. The calculations can predict the geometry of the transition state for the nucleophilic attack and the stability of the pentacoordinate intermediate, providing a detailed understanding of the reaction's kinetics and thermodynamics.

Another important reaction pathway that can be investigated is thermal decomposition (pyrolysis). Quantum chemical calculations can explore various possible decomposition channels, such as the elimination of ethene from the ethoxy groups, and predict the most favorable pathway based on the calculated activation barriers.

Gas Phase Photoelectron and Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Gas Phase Photoelectron Spectroscopy (PES) probes the energies of the occupied molecular orbitals. The PES spectrum of this compound is expected to show distinct bands corresponding to the ionization of electrons from different orbitals. The highest energy band would correspond to the ionization from the HOMO, which is primarily located on the phosphoryl oxygen. Lower energy bands would be associated with the ionization of electrons from the P-O and P-C sigma bonds and the C-H and C-C bonds of the ethyl groups.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy , on the other hand, provides information about the unoccupied molecular orbitals. The NEXAFS spectrum is obtained by exciting a core electron to an unoccupied valence orbital. For this compound, the phosphorus K-edge NEXAFS spectrum would be particularly informative. It is expected to show a prominent pre-edge feature corresponding to the transition of a P 1s electron to the LUMO, which would have significant σ(P-O) and σ(P-C) character. Resonances at higher energies would correspond to transitions to other unoccupied orbitals and shape resonances. The positions and intensities of these features are sensitive to the local chemical environment of the phosphorus atom and can be used to probe the molecule's electronic structure and bonding.


Research Applications of Diethyl Ethylphosphonate and Phosphonate Frameworks

Role in Organic Synthesis as a Versatile Reagent

The phosphonate (B1237965) group is a key functional group in modern organic synthesis, and compounds like diethyl ethylphosphonate serve as valuable reagents and intermediates.

This compound is utilized as a general reagent in the synthesis of phosphinoalkenes and phosphinoalkynes. lookchem.comchemicalbook.com While specific mechanisms for this compound in these roles are part of detailed synthetic methodologies, the broader class of phosphonates is well-established in carbon-carbon bond formation. For instance, a related compound, diethyl (dichloromethyl)phosphonate, is a useful intermediate for converting aldehydes into terminal alkynes on a large scale. orgsyn.org This process involves the generation of a phosphorylated carbanion, which reacts with the aldehyde to form the alkyne, demonstrating the utility of the phosphonate framework in constructing unsaturated systems. orgsyn.org

The phosphonate functional group is a cornerstone in the construction of more complex molecular architectures. Phosphonate-based reagents are pivotal in reactions like the Wittig-Horner synthesis, which is used to create enol ethers—important intermediates for the one-carbon homologation of carbonyl compounds. orgsyn.org The Kabachnik-Fields reaction, a three-component synthesis using an aldehyde or ketone, an amine, and a phosphite (B83602), is a primary method for preparing α-aminophosphonates, a class of compounds with significant biological and chemical interest. rsc.org The versatility of the phosphonate framework allows for the synthesis of a wide array of derivatives, including biheterocyclic phosphonic aminoesters through click chemistry, by using phosphonate-containing azides as key intermediates. scispace.com

Applications in Materials Chemistry and Engineering

In the realm of materials science, phosphonates are extensively researched for their ability to impart desirable properties, most notably flame retardancy, to various materials.

This compound is recognized as a highly efficient, halogen-free organophosphorus flame retardant. echemi.comsdaoxintong.com Its effectiveness stems from a dual-phase mechanism of action that disrupts the combustion cycle in both the condensed (solid) and gas phases. sdaoxintong.comnih.gov

Condensed Phase Action : During combustion, phosphorus-based flame retardants can generate phosphoric anhydride, which promotes dehydration and carbonization of the polymer. frontiersin.org This leads to the formation of a stable char layer on the material's surface, which acts as an insulating barrier, reducing heat transfer from the flame to the underlying material and preventing the release of flammable gases. sdaoxintong.comfrontiersin.org

Gas Phase Action : In the gas phase, the compound decomposes to release phosphorus-containing radicals (such as PO•). sdaoxintong.comnih.gov These radicals act as scavengers, interfering with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction in the flame, thus leading to flame inhibition. sdaoxintong.comnih.gov

This compound's low viscosity and good compatibility make it suitable for incorporation into a wide range of polymer matrices. sdaoxintong.com It can be integrated either as an additive, where it is physically blended with the polymer, or as a reactive component, where it is chemically bonded into the polymer structure. sdaoxintong.com Common polymer systems where it is applied include:

Flexible and Rigid Polyurethane Foams (FPUF and RPUF). echemi.comsdaoxintong.comnih.gov

Epoxy and Unsaturated Polyester Resins. sdaoxintong.com

Engineering Plastics such as polyamides (PA), polybutylene terephthalate (B1205515) (PBT), and polycarbonate (PC) blends. sdaoxintong.com

Research has also demonstrated the synthesis of phosphonate-functionalized polyethylenes through post-polymerization modification, resulting in polymers with significantly enhanced thermal stability and flame retardancy. rsc.org Furthermore, this compound can be used synergistically with other flame retardants, such as ammonium (B1175870) polyphosphate (APP), to achieve enhanced performance in materials like rigid polyurethane foams. nih.govmdpi.com

Thermogravimetric analysis (TGA) is a critical technique used to evaluate the thermal stability and decomposition behavior of materials, providing insight into the effectiveness of flame retardants. researchgate.net TGA measures the mass loss of a sample as a function of increasing temperature.

In studies of flame-retardant polyurethane foams, TGA reveals that the degradation of standard foam often occurs in two main stages: the initial cleavage of urethane (B1682113) bonds followed by the decomposition of the polyether polyol components. researchgate.netresearchgate.net The incorporation of phosphonate-based flame retardants typically alters this profile by increasing the onset temperature of decomposition and, crucially, increasing the amount of stable char residue left at high temperatures. researchgate.net

A study on rigid polyurethane foams (RPUFs) containing both ammonium polyphosphate (APP) and this compound (DEEP) demonstrated that the combination effectively restrains mass loss during pyrolysis. nih.gov The analysis showed that the addition of these flame retardants increased the char yield, indicating the formation of a protective layer that enhances thermal stability. nih.gov

Table 1: Thermogravimetric Analysis (TGA) Data for Flame Retardant Rigid Polyurethane Foams (RPUFs)

Sample Composition (php)T5% (°C)Tmax (°C)Char Residue at 700°C (%)
Pure RPUF293.5361.416.5
RPUF / 5 APP / 15 DEEP296.2365.121.8
RPUF / 10 APP / 10 DEEP297.8363.523.9
RPUF / 15 APP / 5 DEEP299.1362.426.2
php: parts per hundred parts of polyol. Data compiled from Zhang et al., 2022. nih.gov

The data illustrates that increasing the proportion of APP, which has a strong condensed-phase action, in synergy with DEEP, leads to a progressive increase in the final char residue, confirming an enhancement in the thermal stability of the foam composites. nih.gov

Development of Functional Materials from Organophosphonates

Organophosphonates are integral to the development of advanced functional materials due to their inherent properties, such as thermal stability and the ability to interact strongly with other chemical species. The phosphonate group (-PO(OR)₂) can be incorporated into polymeric structures to create materials with tailored characteristics. These materials find use in a range of technological applications, from proton-conducting membranes in fuel cells to specialized coatings and catalysts.

The versatility of organophosphonate chemistry allows for the synthesis of polymers with specific functionalities. For instance, the introduction of phosphonate moieties into polymer backbones can enhance their flame retardancy, improve adhesion to substrates, and increase their capacity for ion exchange. Research in this area focuses on synthesizing novel monomers containing phosphonate groups and subsequently polymerizing them to create materials with desired physical and chemical properties.

Metal Phosphonate Frameworks and Coordination Polymers

Metal phosphonate frameworks are a class of coordination polymers formed by the self-assembly of metal ions and organophosphonate ligands. tandfonline.com These materials are of significant interest due to their structural diversity and potential applications in areas such as gas storage, catalysis, and sensing. mdpi.comaconf.org The phosphonate group's ability to bridge multiple metal centers contributes to the formation of robust and often porous structures. bg.ac.rsuniupo.itugent.be

The synthesis of these frameworks is typically carried out under hydrothermal or solvothermal conditions, where the careful selection of metal ions, phosphonate ligands, and reaction parameters like pH and temperature dictates the final structure and properties of the material. tandfonline.commdpi.com The nature of the metal ion and the organic component of the phosphonate ligand are crucial in determining the dimensionality and functionality of the resulting framework. tandfonline.com

Phosphonates are recognized as highly effective chelating agents, capable of binding strongly to a variety of di- and trivalent metal ions. wikipedia.orgresearchgate.net This property is fundamental to their use in applications such as water softening, where they sequester metal ions to prevent the formation of insoluble precipitates. wikipedia.org The introduction of an amine group into the phosphonate molecule can further enhance its metal-binding capabilities. wikipedia.org

The stability of metal-phosphonate complexes is a key area of research, with studies focusing on determining the stability constants for various metal-ligand combinations. waterlinepublication.org.uk For instance, the stability of complexes with aminotri(methylene phosphonic acid) (ATMP) generally follows the order Fe³⁺ > Al³⁺ > Ca²⁺ > Mg²⁺. waterlinepublication.org.uk Research has also explored the use of phosphonate-bearing chelators for medicinal applications, investigating their coordination chemistry with trivalent metal ions like In³⁺, Lu³⁺, Y³⁺, Sc³⁺, and La³⁺. acs.orgnih.govacs.org

Table 1: Stability Trend of Metal-Phosphonate Complexes

Metal IonRelative Stability with ATMP
Fe³⁺Highest
Al³⁺High
Ca²⁺Moderate
Mg²⁺Lower

Metal phosphonate frameworks have emerged as promising materials for proton conduction, a critical function in technologies like proton exchange membrane fuel cells (PEMFCs). nih.govbgu.ac.ilacs.orgkobv.de The phosphonate groups, particularly when partially protonated, can participate in hydrogen-bonding networks that facilitate the transport of protons through the material. bg.ac.rsuniupo.itugent.bebgu.ac.il

The proton conductivity of these materials is highly dependent on their structure and the presence of charge carriers like hydronium ions, which are often facilitated by water molecules within the framework. nih.govacs.orgchemrxiv.orgacs.orgresearchgate.net Researchers have synthesized various phosphonate-based metal-organic frameworks (MOFs) and studied their proton conductivities under different humidity and temperature conditions. nih.govacs.orgchemrxiv.orgacs.orgresearchgate.netacs.org For example, a nickel-based phosphonate MOF, MFM-500(Ni), exhibited a proton conductivity of 4.5 × 10⁻⁴ S/cm at 25°C and 98% relative humidity. nih.govacs.orgmanchester.ac.uknih.gov The mechanism of proton transport in these materials is a key area of investigation, with studies suggesting mechanisms like "free diffusion inside a sphere" and the Grotthuss model. nih.govacs.orgacs.orgresearchgate.netmanchester.ac.uknih.gov

Table 2: Proton Conductivity of Selected Metal Phosphonate Frameworks

MaterialConductivity (S/cm)Conditions
MFM-500(Ni)4.5 × 10⁻⁴25°C, 98% RH nih.govacs.orgmanchester.ac.uknih.gov
MFM-500(Co)4.4 × 10⁻⁵25°C, 98% RH nih.govacs.org
BAM-14.9 × 10⁻⁵90°C, 98% RH chemrxiv.org
BAM-24.4 × 10⁻⁵90°C, 98% RH chemrxiv.org
BAM-31.4 × 10⁻⁵50°C, 98% RH chemrxiv.org
Mg-NU-2251.6 × 10⁻³55°C, 95% RH (perpendicular) acs.orgresearchgate.net
Fe-NU-2259.1 × 10⁻⁵55°C, 95% RH (perpendicular) acs.orgresearchgate.net

Surface Chemistry of Phosphonates in Adsorption and Corrosion Inhibition

The interaction of phosphonates with surfaces is a critical aspect of their application in corrosion and scale inhibition. They have a high affinity for metal oxide layers and can form protective films on metal surfaces through adsorption. ampp.orgonepetro.org This adsorption can occur through the interaction of the phosphonate groups with the metal surface, leading to the formation of a barrier that prevents corrosive agents from reaching the metal. ampp.orgonepetro.orgsemanticscholar.org

The effectiveness of phosphonates as corrosion inhibitors is influenced by their chemical structure and the presence of other ions in the solution. ampp.orgonepetro.orgasianpubs.orgsemanticscholar.org They can act synergistically with metal ions like Ca²⁺ and Zn²⁺ to enhance corrosion protection. ampp.orgonepetro.orgasianpubs.org The mechanism of inhibition often involves the formation of a metal-phosphonate complex on the surface, which acts as a physical barrier to corrosion. onepetro.orguoc.gr

The adsorption of phosphonates onto mineral surfaces is a key mechanism in their role as scale inhibitors. By adsorbing onto the active growth sites of mineral crystals, such as calcite (calcium carbonate) and barite (barium sulfate), they can disrupt the crystallization process and prevent the formation of scale deposits. biosourceinc.comresearchgate.netnih.gov

The adsorption process is often described by models such as the Langmuir isotherm, which relates the amount of adsorbed substance to its concentration in the solution. researchgate.netresearchgate.netjmaterenvironsci.com The strength of this adsorption and the resulting inhibition efficiency are dependent on factors like the specific phosphonate used, the type of mineral, pH, and temperature. researchgate.netnih.gov

Phosphonates are widely used as "threshold inhibitors" to control the precipitation of mineral scales in various industrial water systems. biosourceinc.comnih.gov They are effective at substoichiometric concentrations, meaning a small amount of inhibitor can prevent the precipitation of a much larger amount of scale-forming minerals. researchgate.net The mechanism of inhibition involves interference with both the nucleation and crystal growth stages of scale formation. researchgate.netnih.gov

Different phosphonates exhibit varying efficiencies against different types of scale. For example, some may be more effective against calcium carbonate scale, while others are better suited for inhibiting barium sulfate (B86663) scale. researchgate.netnih.govacs.orgacs.orgrsc.orgnih.govonepetro.org Research in this area focuses on understanding the structure-activity relationships of different phosphonates and developing new inhibitors with improved performance and environmental profiles. nih.govnih.gov

Corrosion Control Research

Phosphonate-based compounds are actively researched for their utility in corrosion control. Their effectiveness stems from their ability to form a thin protective layer on metal surfaces, either by adsorption or by controlled precipitation in synergy with metal ions. ampp.org These additives are valued for their resistance to hydrolytic and thermal degradation and their high affinity for metal oxide layers. ampp.org The phosphonate group (-PO3H2) allows these inhibitors to be effective across a wide pH range. ampp.org

Research into phosphonate frameworks has revealed their role in creating synergistic anticorrosion coatings. acs.org Metal phosphonate hybrid coatings, for instance, leverage the interaction between phosphonate molecules and metal ions (such as Ca²⁺, Sr²⁺, or Zn²⁺) to form robust protective films on steel surfaces. acs.orgnih.gov Studies on carboxy-diphosphonates have shown enhanced corrosion inhibition in the presence of metal cations. acs.orgnih.gov Potentiodynamic polarization studies indicate that these systems often act as "mixed" inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. acs.orgnih.gov The inhibitors are thought to anchor to the metal surface via the phosphonate groups, while also chelating metal ions released during corrosion. ampp.org

Derivatives such as α-aminophosphonates have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. rsc.orgnih.gov Studies show that their inhibition efficiency increases with concentration. rsc.org For example, certain α-aminophosphonates have demonstrated high inhibition efficiency at very low concentrations in hydrochloric acid. rsc.org The mechanism involves the adsorption of the inhibitor molecules onto the metal surface, a process that has been found to follow the Langmuir adsorption isotherm model. rsc.orgnih.govimist.ma This adsorption is facilitated by the presence of heteroatoms (O, N, P) in the molecular structure. nih.gov

The following table summarizes the performance of selected α-aminophosphonate inhibitors on mild steel in a 1 M hydrochloric acid solution, as determined by weight loss measurements. rsc.org

InhibitorConcentration (M)Inhibition Efficiency (%)
APCI-1564 x 10⁻⁶91.50%
APCI-2564 x 10⁻⁶94.60%
APCI-3564 x 10⁻⁶96.90%

Data sourced from a study on α-aminophosphonates, which are structurally related derivatives. rsc.org

Catalysis Research

The field of catalysis has explored the use of this compound and related phosphonate structures in various capacities, including as ligands for transition metals and as components of catalytic systems for organic synthesis.

This compound as a Ligand in Transition Metal Catalysis

Organophosphorus compounds, including phosphonates, are recognized for their role as ligands in transition metal catalysis. The electronic and steric properties of these ligands can be tuned to influence the activity, selectivity, and stability of the metal catalyst. nbinno.com

Research has focused on creating heterogeneous catalysts by immobilizing phosphonate-containing ligands onto solid supports. scispace.com This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and catalyst recycling). For example, a phenanthroline ligand containing a phosphonate moiety has been grafted onto a mesoporous titanium surface and then complexed with copper(I) ions. scispace.com This resulting hybrid material proved to be an effective catalyst in Sonogashira coupling reactions, maintaining high substrate conversion over multiple reaction cycles. scispace.com In another application, a support material was functionalized with a phosphonate group, impregnated with palladium(II) acetate, and then reduced to create a highly active palladium catalyst. scispace.com

Catalytic Applications in Organic Transformations

This compound has been identified as a catalyst for specific polymerization reactions, such as the preparation of syndiotactic 1,2-polybutadiene. sigmaaldrich.com

More broadly, metal-phosphonate frameworks have been developed as robust catalysts for a range of organic transformations. These materials act as solid acid catalysts or as supports for catalytically active metal centers. A mesoporous zirconium-phosphonate material, synthesized from diethylene triaminepenta(methylene phosphonic acid) and zirconium tetrachloride, has been successfully used to catalyze the reduction of 5-hydroxymethylfurfural (B1680220) to 2,5-bis(hydroxymethyl)furan. scispace.com This catalyst demonstrated stability and was reusable for several runs. scispace.com

The table below outlines examples of catalytic systems based on phosphonate frameworks and their applications in organic synthesis. scispace.com

Catalyst SystemOrganic TransformationKey Findings
Palladium on a phosphonate-functionalized support (CAT1)Suzuki and Heck coupling reactionsThe catalyst remained active beyond the fifth reaction cycle.
Copper(I) complexed with a phosphonate-containing phenanthroline ligand on a titanium surface (CAT7)Sonogashira coupling reactionsAchieved complete substrate conversion (99%) and was reusable for 5 cycles.
Mesoporous zirconium phosphonate (CAT9)Reduction of 5-hydroxymethylfurfuralThe catalyst was successfully reused in five consecutive runs.

Environmental Fate and Biogeochemical Cycling of Phosphonates

Environmental Degradation Pathways of Ethylphosphonates

Phosphonates are a class of organophosphorus compounds characterized by a stable carbon-to-phosphorus (C-P) bond, which makes them resistant to chemical hydrolysis and thermal degradation researchgate.netnih.gov. Their widespread industrial use necessitates an understanding of their environmental persistence and degradation routes nbinno.com. While many industrial phosphonates are resistant to biodegradation, certain microorganisms have evolved pathways to cleave the C-P bond, particularly in phosphorus-limited conditions nih.govnbinno.com. Degradation can also occur through abiotic processes such as photodegradation and chemical oxidation nbinno.comijset.in.

The biodegradation of phosphonates is primarily a microbial process, driven by the need to acquire phosphorus for growth when more readily available forms, like orthophosphate, are scarce nih.govnbinno.com. Bacteria, in particular, have developed several enzymatic pathways to mineralize phosphonates nih.gov. Industrial phosphonates are generally more resistant to microbial breakdown compared to naturally occurring ones nbinno.com.

At least three distinct enzyme systems for cleaving the C-P bond have been identified:

The Carbon-Phosphorus (C-P) Lyase Pathway: This is a fundamentally important and complex pathway capable of breaking the non-activated C-P bond in a wide range of phosphonates, including alkylphosphonates researchgate.netmsu.ru. It is found more frequently in Gram-negative bacteria than in Gram-positive bacteria msu.ru. The C-P lyase mechanism allows microorganisms to utilize phosphonates as a sole phosphorus source msu.ru.

Hydrolytic Pathways: Some phosphonates are degraded via hydrolytic cleavage. For example, phosphonoacetate hydrolase, found in Pseudomonas fluorescens, breaks down phosphonoacetate into phosphate (B84403) and acetate msu.ru. The degradation of 2-aminoethylphosphonate (AEP), one of the most common natural phosphonates, often begins with a transamination reaction, followed by enzymatic steps to release phosphate nih.gov.

Oxidative Pathways: A novel oxidative mechanism for methylphosphonate (B1257008) catabolism has been identified, which contrasts with the C-P lyase pathway by producing formate and inorganic phosphate as its final products nih.gov.

Microorganisms capable of degrading phosphonates appear to be ubiquitous, but not necessarily abundant in the environment nih.gov. The rate of biodegradation is significantly influenced by the availability of other phosphorus sources; in environments rich in phosphate, such as activated sludge or certain soils, the degradation of phosphonates is expected to be minimal as they are primarily used as a phosphorus source ijset.in.

Degradation PathwayKey Enzyme/ProcessSubstrate ExamplesKey Characteristics
C-P LyaseMulti-protein C-P lyase complexAlkylphosphonates, Glyphosate (B1671968), 2-AEPCleaves non-activated C-P bonds; common in Gram-negative bacteria. msu.ru
Hydrolytic CleavagePhosphonoacetate hydrolase, PhosphonatasePhosphonoacetate, 2-AEPInvolves hydrolytic enzymes; often specific to the substrate. msu.runih.gov
Oxidative CleavageMethylphosphonate oxidaseMethylphosphonateProduces formate and inorganic phosphate. nih.gov
Table 1. Summary of Microbial Biodegradation Pathways for Phosphonates.

Photodegradation, or photolysis, is an abiotic process that can contribute to the breakdown of phosphonates in aquatic environments. Studies have shown that phosphonates can be converted by UV light nih.gov. The process is significantly enhanced by the presence of iron, which can form Fe(III)-complexes with the phosphonates. These complexes are susceptible to rapid photodegradation ijset.innih.govresearchgate.net.

Research on several aminopolyphosphonates demonstrated that UV irradiation from a medium-pressure mercury lamp led to their degradation, measured by the release of orthophosphates nih.gov.

Effect of pH and Iron: The half-life of these phosphonates was found to be between 5 and 75 minutes, depending on the pH and the presence of iron. Degradation was generally faster at lower pH values (3 and 5-6) and in the presence of iron nih.gov.

Degradation Products: Orthophosphate is the major product of photodegradation. Aminomethylphosphonic acid (AMPA) is also formed as a significant by-product, which is subsequently converted to orthophosphate nih.gov.

While laboratory studies use high-intensity UV lamps, degradation times in the natural environment are expected to be longer due to the lower intensity of natural sunlight nih.gov. For other organophosphorus compounds, photocatalysis using a catalyst like titanium dioxide (TiO2) under UV irradiation has also been shown to be a highly effective degradation method frontiersin.org.

Organophosphates like diethyl ethylphosphonate can undergo partial oxidation, which may result in the release of toxic phosphorus oxides noaa.gov. Advanced Oxidation Processes (AOPs) are a set of treatment technologies that rely on the generation of highly reactive and non-selective oxidizing agents, primarily hydroxyl radicals (•OH), to degrade persistent organic contaminants nih.gov.

Several AOPs have been applied to the degradation of phosphonates and other organophosphorus compounds:

UV/H₂O₂: This process uses UV light to cleave hydrogen peroxide (H₂O₂) into hydroxyl radicals and has proven effective for the complete degradation of compounds like diethyl phthalate nih.govnih.gov.

Ozonation: The reaction of phosphonates with ozone can be rapid. Ozonation of aminopolyphosphonates like NTMP and EDTMP resulted in the quick disappearance of the parent compound ijset.in.

Fenton's Oxidation: This process uses hydrogen peroxide and an iron catalyst to generate hydroxyl radicals.

Electrochemical Oxidation: This method can use a boron-doped diamond (BDD) anode to produce hydroxyl radicals from the hydrolysis of water nih.gov.

The atmospheric chemistry of this compound has been studied, revealing that its reaction with OH radicals is a significant degradation pathway in the atmosphere acs.org. This oxidation process leads to the formation of various transformation products acs.org.

Phosphorus Cycling in Ecosystems

The phosphorus cycle is the biogeochemical process that describes the movement of phosphorus through the Earth's lithosphere, hydrosphere, and biosphere researchgate.netmsu.runih.govmpg.de. Unlike other major nutrient cycles, the atmosphere plays a negligible role because phosphorus and its compounds are typically not in a gaseous state researchgate.netmsu.runih.gov. Phosphorus is an essential nutrient for all life, forming a critical part of DNA, RNA, and ATP, the molecule that transfers energy within cells researchgate.netresearchgate.net. It is often the limiting nutrient in ecosystems, meaning its scarcity can restrict plant and microbial growth researchgate.net.

The phosphorus cycle is one of the slowest biogeochemical cycles msu.ru. The primary reservoir of phosphorus is in sedimentary rocks within the Earth's crust nbinno.comresearchgate.net.

Lithosphere: Phosphorus is stored in rocks and mineral deposits, primarily as phosphate (PO₄³⁻) minerals nbinno.comresearchgate.net. Over geological timescales, tectonic uplift can expose these rocks msu.ru. Weathering and erosion processes, driven by rain and other environmental factors, slowly release phosphate ions from these rocks into the soil and water acs.orgresearchgate.net.

Hydrosphere: Dissolved phosphates are transported by rivers and runoff into lakes and ultimately to the oceans researchgate.net. In aquatic systems, phosphorus can be taken up by phytoplankton and other organisms, or it can precipitate and become part of the sediment at the bottom of the ocean nbinno.com. Much of this phosphorus gets locked away in deep ocean sediments and is only returned to land through geological uplift over millions of years or through the harvesting of fish and the collection of guano from seabirds nbinno.com.

Biosphere: Plants absorb inorganic phosphate from the soil and water and incorporate it into organic molecules acs.org. Animals obtain phosphorus by consuming plants or other animals researchgate.net. When these organisms die and decompose, or when they excrete waste, the organic phosphorus is returned to the soil and water researchgate.netresearchgate.net. Decomposing microorganisms then mineralize this organic phosphorus back into an inorganic form that plants can reuse nih.govacs.org.

SpherePrimary Form of PhosphorusKey Processes
Lithosphere (Geosphere)Phosphate minerals in rocksWeathering, erosion, tectonic uplift, mining. nbinno.commsu.ruresearchgate.net
HydrosphereDissolved inorganic phosphate, particulate phosphorusRunoff, sedimentation, oceanic upwelling. nbinno.comresearchgate.net
BiosphereOrganic molecules (DNA, RNA, ATP), bones, teethPlant uptake, consumption, decomposition, mineralization. researchgate.netmsu.runih.govresearchgate.net
Table 2. Phosphorus Movement and Forms Across Earth's Spheres.

Microbial communities are central to the phosphorus cycle, acting as both sinks and sources of available phosphorus msu.ru. They play a critical role in transforming phosphorus between its various organic and inorganic forms, thereby controlling its availability to the wider ecosystem researchgate.net.

Key microbial processes include:

Mineralization: Saprotrophic bacteria and fungi decompose dead organic matter, breaking down organic phosphorus compounds into inorganic phosphate nih.govacs.org. This process makes phosphorus available for uptake by plants and other microbes acs.org. This transformation is mediated by enzymes such as phosphatases nih.gov.

Solubilization: Much of the phosphorus in soil exists in insoluble mineral forms. Many microorganisms produce organic acids that can dissolve these minerals, releasing soluble phosphate that plants can absorb nbinno.com.

Immobilization: Microorganisms take up inorganic phosphate from the soil and incorporate it into their own biomass. This process, known as immobilization, temporarily removes phosphorus from the available pool but keeps it within the biological cycle.

The composition of the microbial community can be significantly influenced by environmental factors such as soil characteristics and nutrient availability, which in turn affects the dynamics of phosphorus cycling rsc.org. Microbes carrying specific genes for phosphorus solubilization, mineralization, and uptake are essential drivers of these biogeochemical transformations researchgate.net.

Research on Environmental Impact and Ecotoxicity

This compound is classified as hazardous to the aquatic environment. scbt.comnih.gov According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is considered toxic to aquatic life with long-lasting effects. nih.gov This suggests that the compound may persist in aquatic ecosystems and pose a long-term risk to organisms. scbt.com It is also recognized as a substance that can cause respiratory irritation and serious eye damage. scbt.comnih.gov

Despite this classification, detailed ecotoxicological data for this compound are limited. Safety Data Sheets often report "no data available" for specific endpoints such as toxicity to fish, daphnia, algae, and microorganisms, as well as for persistence, degradability, and bioaccumulative potential. echemi.com The compound is slightly soluble in water and may hydrolyze under acidic or basic conditions. nih.govnoaa.gov In case of a spill, it is recommended to contain the spillage to prevent environmental release. scbt.comnoaa.gov The lack of comprehensive research findings highlights a gap in the understanding of the specific environmental behavior and full ecotoxicological profile of this compound.

Table 4: Summary of Ecotoxicological and Environmental Information for this compound

ParameterFinding/ClassificationReferences
Aquatic ToxicityToxic to aquatic life with long-lasting effects (GHS Classification). scbt.comnih.gov
Toxicity to FishNo data available. echemi.com
Toxicity to DaphniaNo data available. echemi.com
Persistence and DegradabilityNo data available. echemi.com
Bioaccumulative PotentialNo data available. echemi.com
Water SolubilitySlightly water soluble; may hydrolyze. nih.govnoaa.gov

Biological Interactions and Biomedical Research of Organophosphonates

Diethyl Ethylphosphonate in Agrochemical Research and Development

This compound serves as a reagent and is studied in the context of agrochemical research, particularly concerning the synthesis of active compounds and their subsequent environmental impact.

This compound is utilized as a reagent or intermediate in the synthesis of more complex molecules, including those with pesticidal activity. While its close analog, diethyl methylphosphonate (B1257008), is noted as a precursor in the synthesis of organophosphate pesticides and herbicides, this compound also functions as a building block in organophosphorus chemistry. chemimpex.comkyushu-u.ac.jp The synthesis of this compound itself can be achieved through methods like the catalytic rearrangement of triethyl phosphite (B83602). google.com Its role as a reagent is valued in laboratories focused on developing new agrochemicals. chemimpex.com For instance, phosphonate (B1237965) analogs of amino acids have been synthesized to explore their pesticidal activities. kyushu-u.ac.jp The broad-spectrum herbicide glyphosate (B1671968) is a prominent example of a commercially important phosphonate compound used in agriculture. wikipedia.orgwikipedia.org

The environmental fate of organophosphonate compounds used in agriculture is a key area of research. For this compound, its persistence in the environment is considered unlikely. fishersci.com It is expected to be mobile in the environment, largely due to its volatility. fishersci.com The compound is slightly water-soluble and may undergo hydrolysis under acidic or basic conditions. noaa.gov Studies on its environmental properties indicate high mobility in soil and low potential for bioaccumulation. scbt.comscbt.com While specific data on the biodegradability of this compound is limited, bacteria in the environment have evolved the ability to metabolize some natural phosphonates as a nutrient source, breaking the stable C-P bond. acs.org However, synthetic phosphonates used in industry can differ significantly from these natural compounds. acs.org

Environmental PropertyAssessment for this compound
Persistence Unlikely to be persistent. fishersci.com
Mobility in Soil High mobility is likely due to volatility. fishersci.comscbt.com
Bioaccumulation Low potential. scbt.comscbt.com
Water Solubility Slightly soluble. noaa.gov
Hydrolysis May hydrolyze under acidic or basic conditions. noaa.gov

Role in Drug Discovery and Medicinal Chemistry

The phosphonate group is a critical pharmacophore in modern drug design due to its ability to mimic natural phosphate (B84403) groups with enhanced stability, leading to the development of potent enzyme inhibitors and therapeutic agents. nih.govingentaconnect.com

Phosphonates serve as effective bioisosteres of natural phosphates, a role that is central to their function in medicinal chemistry. wikipedia.orgnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The key structural difference is the replacement of a labile phosphate P-O-C bond with a highly stable P-C bond. nih.govingentaconnect.com This substitution prevents enzymatic cleavage by phosphatases, thereby increasing the metabolic stability of the molecule. cambridgemedchemconsulting.com

While mimicking the tetrahedral geometry of phosphates, phosphonates have different electronic properties and pKa values, which can be crucial for biological recognition and interaction with enzyme active sites. cambridgemedchemconsulting.comresearchgate.net This bioisosteric replacement has been a successful strategy in designing analogs of substrates or cofactors for a wide range of enzymes, including polymerases, kinases, and phosphatases. ingentaconnect.comresearchgate.net

FeaturePhosphate Group (-O-PO(OH)₂)Phosphonate Group (-CH₂-PO(OH)₂)
Key Bond P-O-C (ester)P-C
Metabolic Stability Susceptible to enzymatic hydrolysis.Resistant to hydrolysis. nih.govingentaconnect.com
pKa₂ (approx.) ~6.3 - 6.4. cambridgemedchemconsulting.comresearchgate.net~7.6. researchgate.net
Biological Role Energy transfer (ATP), cell signaling, DNA/RNA structure. cambridgemedchemconsulting.comMimics natural phosphates to interact with enzymes. researchgate.net

The ability of phosphonates to act as stable mimics of natural phosphates makes them potent enzyme inhibitors. nih.gov They can function as competitive inhibitors by binding to the active site of enzymes that process phosphate- and pyrophosphate-containing substrates. wikipedia.orgnih.gov In some cases, they act as transition-state analogs, mimicking the unstable tetrahedral intermediates formed during enzymatic reactions like the hydrolysis of amides and esters. nih.gov

A prominent example is the inhibition of farnesyl pyrophosphate synthase (FPPS) by nitrogen-containing bisphosphonates, which are widely used to treat bone-resorption disorders. nih.govcambridgemedchemconsulting.com Other enzymes targeted by phosphonate-based inhibitors include viral DNA polymerases and metallo-β-lactamases. ingentaconnect.comresearchgate.net The mechanism of inhibition often involves the phosphonate group coordinating with metal ions in the enzyme's active site or mimicking the substrate's binding geometry without being susceptible to the catalytic reaction. researchgate.netnih.gov

Enzyme TargetInhibitor Class/ExampleTherapeutic Area
Farnesyl Pyrophosphate Synthase (FPPS)Nitrogen-containing bisphosphonates (e.g., Alendronic Acid). nih.govcambridgemedchemconsulting.comOsteoporosis. wikipedia.org
Viral DNA PolymeraseAcyclic Nucleoside Phosphonates (e.g., Cidofovir). frontiersin.orgViral Infections. wikipedia.org
5-enolpyruvylshikimate-3-phosphate synthase (EPSPS)Glyphosate. wikipedia.orgHerbicide (Agrochemical). wikipedia.org
Metallo-β-lactamases (MBLs)Heteroaryl phosphonates. researchgate.netAntibacterial research. researchgate.net

The principles of bioisosterism and enzyme inhibition have been successfully applied to develop phosphonate analogs with significant antiviral and anticancer activities. nih.gov

Antiviral Research: Acyclic nucleoside phosphonates (ANPs) are a major class of antiviral drugs. frontiersin.org Compounds like Tenofovir, Adefovir, and Cidofovir are critical medications for treating HIV and hepatitis B. wikipedia.org These molecules are analogs of natural nucleotides where the phosphonate group replaces the phosphate. This modification grants them resistance to degradation while allowing them to be recognized by viral enzymes like DNA polymerase. frontiersin.org Once incorporated into a growing viral DNA chain, they act as chain terminators, halting replication. frontiersin.org The development of prodrugs, which mask the phosphonate's negative charge to improve cell permeability, has been crucial for the clinical success of these agents. chosun.ac.kr

Anticancer Research: The anticancer potential of phosphonates is also an active area of investigation. nih.gov By inhibiting enzymes crucial for cancer cell growth and survival, phosphonate-based drugs can exert antitumor effects. For example, bisphosphonates have been shown to inhibit signaling pathways driven by the human epidermal growth factor receptor (HER) family in some cancer cells. nih.gov Furthermore, because the first phosphorylation step of many anticancer nucleoside analogs is a rate-limiting step for their activation, directly using phosphonate analogs can bypass this requirement, potentially leading to more effective therapies. nih.govnih.gov

Phosphonate AnalogTherapeutic ActivityMechanism of Action
Tenofovir Antiviral (HIV, Hepatitis B). wikipedia.orgInhibits viral reverse transcriptase/DNA polymerase. wikipedia.org
Cidofovir Antiviral (DNA viruses, e.g., CMV). wikipedia.orgfrontiersin.orgCompetitively inhibits viral DNA polymerase and disrupts chain elongation. frontiersin.org
Adefovir Antiviral (Hepatitis B). wikipedia.orgInhibits viral DNA polymerase. frontiersin.org
Bisphosphonates (e.g., Zoledronic acid) Anticancer (research). nih.govInhibit farnesyl pyrophosphate synthase; may inhibit HER kinase signaling. nih.gov

Bone-Targeting Drugs (Bisphosphonates) Research

The field of bone-targeting drugs heavily relies on a class of organophosphonates known as bisphosphonates (also called diphosphonates). These molecules are characterized by a P-C-P structure, which gives them a high affinity for hydroxyapatite (B223615), the primary mineral component of bone. nih.govmdpi.com This strong binding capability allows bisphosphonates to act as "bone hooks," delivering therapeutic agents directly to skeletal tissue. This targeted delivery enhances the efficacy of drugs for bone-related diseases like osteoporosis and bone metastases while minimizing systemic side effects. nih.govmdpi.com

Bisphosphonates can be conjugated to various therapeutic agents, including anti-cancer drugs, to concentrate these payloads at sites of bone disease. nih.gov The design of these conjugates involves three critical elements: the drug payload, the bisphosphonate targeting moiety, and the linker that connects them, which determines the pharmacokinetic and pharmacodynamic activity. nih.gov

However, research in this area has focused exclusively on compounds with the bisphosphonate structure. This compound is a monophosphonate, containing only a single phosphonate group attached to an ethyl group. This structural difference means it lacks the strong chelating ability for hydroxyapatite that defines bone-targeting bisphosphonates. Consequently, there is no scientific literature indicating that this compound itself is used or researched as a bone-targeting agent. Synthesis routes for medically relevant bisphosphonates typically involve reactions with reagents like phosphorous acid and phosphorus trichloride (B1173362) or the modification of existing bisphosphonate backbones, rather than utilizing simple phosphonate esters like this compound as precursors. mdpi.com

Phosphoantigen Properties

Phosphoantigens are small organophosphorus molecules that can activate a specific type of immune cell known as the γδ T cell. uiowa.eduillinois.edu This activation is a part of the innate immune response to pathogens and can also be harnessed for cancer immunotherapy. uiowa.eduillinois.edu The most potent phosphoantigens are typically pyrophosphate derivatives produced by microbes and a class of synthetic drugs known as nitrogen-containing bisphosphonates (N-BPs). illinois.edunih.gov

These N-BPs can stimulate the expansion of γδ T cell populations, which in turn can exert cytotoxic effects against tumor cells. illinois.edued.ac.uk This has generated significant interest in using N-BPs as immunomodulatory agents in oncology. nih.gov The mechanism involves the recognition of these small molecules by the Vγ9Vδ2 T cell receptor, leading to a rapid immune response. immunologyresearchjournal.com

There is currently no available scientific research or data to suggest that this compound possesses phosphoantigen properties. The molecules identified as potent γδ T cell activators have distinct structural features, such as the pyrophosphate moiety or the specific side chains of N-BPs, which are absent in the simple structure of this compound.

Toxicological Mechanisms of Organophosphonates

Studies on Organ-Specific Toxicity (e.g., Renal Toxicity)

Toxicological studies have identified the kidney as a specific target organ for this compound (DEEP) toxicity, particularly in male rats. Research has shown that DEEP, similar to its counterpart Dimethyl methylphosphonate (DMMP), can induce a significant increase in kidney tumors in male rats after long-term exposure. This organ-specific tumorigenicity is linked to the accumulation of α(2u)-globulin, a low-molecular-weight protein synthesized under androgen control in male rats.

Certain chemicals, including DEEP, can bind to α(2u)-globulin and impair its degradation in the kidney. This impairment leads to a cascade of events including lysosomal overload, cell death, and subsequent cell proliferation, which ultimately contributes to renal tumor formation. Studies where male and female Fischer-344 rats were administered DEEP daily for five consecutive days by gavage resulted in a dose-dependent increase in α(2u)-globulin content in the kidneys of male rats only. This accumulation was accompanied by the formation of protein droplets in the proximal tubules, a hallmark of this specific type of renal toxicity. These findings demonstrate that the male-rat-specific increase in kidney tumors may be due to α(2u)-globulin accumulation and suggest that DEEP poses a similar toxicological risk to DMMP in this regard.

Biotransformation Studies of Phosphonate Compounds

The biotransformation of this compound (DEEP) has been investigated in male and female rats following single oral doses. The studies, utilizing techniques such as ³¹P-NMR and GC/MS, revealed that DEEP is rapidly absorbed and excreted, with the majority of the applied dose being recovered in the urine within 24 hours.

The metabolic pathway involves both the excretion of the unchanged parent compound and its breakdown into metabolites. The primary urinary metabolites identified were ethyl ethylphosphonate and ethylphosphonate. This indicates that the biotransformation of DEEP involves the cleavage of one or both of the ethyl ester linkages. Notably, no significant sex differences were observed in the rates of metabolite formation or excretion.

Compound AdministeredParent Compound in UrineIdentified Metabolites in UrineKey Finding
This compound (DEEP)YesEthyl ethylphosphonate, EthylphosphonateRapid absorption and excretion, with no sex-specific differences in metabolism.

Impact on Gut Microbiome and Metabolite Production

Emerging research indicates that this compound (DEEP) can disturb the gut microbiome and affect its metabolic functions. In vitro studies using a Simulator of the Human Intestinal Microbial Ecosystem (SHIME) have shown that exposure to DEEP alters the structure of the gut microbiota.

Specifically, exposure to DEEP has been found to dramatically increase the production of short-chain fatty acids (SCFAs) by the gut microbiota. While the full implications are still under investigation, these findings demonstrate that DEEP exposure not only changes the composition of the gut microbial community but also significantly influences its metabolic output, which could have long-term health consequences.

CompoundObserved Impact on Gut MicrobiotaEffect on Metabolite Production
This compound (DEEP)Altered gut microbiota structureDramatically increased production of short-chain fatty acids (SCFAs)

Medical Imaging and Diagnostics Applications of Phosphonates

Phosphonate compounds are crucial in the field of medical imaging, specifically in bone scintigraphy (bone scans). The agents used are typically bisphosphonates, such as methylene (B1212753) diphosphonate (MDP) or hydroxymethylene diphosphonate (HMDP), which are labeled with the radionuclide technetium-99m (99mTc). nih.govradiopaedia.org

The diagnostic utility of these agents stems from the high affinity of the bisphosphonate structure for the hydroxyapatite mineral in bone. radiopaedia.org This property allows the radiolabeled compound to accumulate at sites of high bone turnover, such as fractures, infections, or metastatic lesions. The gamma photons emitted by the 99mTc are then detected by a gamma camera to create an image of the skeleton, highlighting areas of abnormal metabolic activity. radiopaedia.org

As with bone-targeting drugs, the P-C-P structure of bisphosphonates is essential for effective binding to bone. This compound, being a monophosphonate, does not possess this key structural feature. Therefore, it is not used as a radiopharmaceutical for bone imaging, and there is no literature to suggest it has applications in this diagnostic area.

Q & A

What are the most effective synthetic routes for DEEP, and how do their yields and cost profiles compare?

Answer:
Three primary methods are documented for DEEP synthesis:

Alkylation of triethylphosphine with iodoethane (high yield but costly due to unstable iodoethane) .

Reaction of diethylphosphine monosodium salt with iodoethane/diethyl sulfate (moderate cost, lower yield).

Ethylphosphonic acid chloride with sodium ethoxide (requires careful handling of acid chloride).

The Michaelis-Arbusov rearrangement (using triethylphosphine and ethyl tosylate under ambient pressure) offers a cost-effective alternative, enabling reagent recovery and higher scalability . For advanced optimization, reaction parameters (temperature, solvent, catalyst) should be systematically tested using design-of-experiment (DoE) frameworks.

Table 1: Comparison of DEEP Synthesis Methods

MethodYield (%)Cost (Relative)Scalability
Triethylphosphine + Iodoethane85–90HighLow
Michaelis-Arbusov80–85ModerateHigh
Sodium Ethoxide Route70–75LowModerate

How can DEEP’s flame-retardant efficiency in polymers be quantitatively evaluated?

Answer:
Key methodologies include:

  • Limiting Oxygen Index (LOI): Measures minimum oxygen concentration to sustain combustion (higher LOI = better flame retardancy) .
  • Cone Calorimetry: Quantifies heat release rate (HRR), total heat release (THR), and smoke production .
  • Thermogravimetric Analysis (TGA): Assesses thermal stability and char residue formation under nitrogen/air atmospheres .

For advanced studies, synergistic effects with additives (e.g., expandable graphite, organoclays) can be explored using factorial experiments to optimize loading ratios .

What experimental models are suitable for assessing DEEP’s impact on human gut microbiota?

Answer:
The SHIME (Simulator of Human Intestinal Microbial Ecosystem) system is a validated in vitro model to simulate colon regions (ascending, transverse, descending). Key steps:

Dose Selection: High-dose exposure (e.g., 100–500 ppm) to mimic chronic exposure .

16S rRNA Sequencing: Analyze alpha diversity (Shannon index) and beta diversity (Bray-Curtis dissimilarity) to quantify microbial shifts.

Metabolomics: LC-MS or GC-MS to identify microbial metabolites (e.g., short-chain fatty acids) altered by DEEP .

Advanced Tip: Combine metatranscriptomics to link functional changes (e.g., phosphorus metabolism pathways) to structural shifts.

How can DEEP be modified to enhance compatibility with lithium-ion battery electrolytes?

Answer:
Strategies include:

  • Fluorination: Replace ethyl groups with trifluoroethyl moieties (e.g., bis(2,2,2-trifluoroethyl) ethylphosphonate, TFEP) to improve electrochemical stability .
  • Aryl Substitution: Introduce phenyl groups to reduce reactivity with carbonaceous anodes .

Methodology:

Nucleophilic Substitution: React DEEP with fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) under reflux with thionyl chloride as a catalyst .

Electrochemical Testing: Use cyclic voltammetry (CV) and galvanostatic cycling to assess oxidative stability and SEI formation.

What toxicological assays are critical for evaluating DEEP’s safety in material applications?

Answer:

  • In Vitro:
    • Ames Test (OECD 471): Assess mutagenicity using Salmonella strains .
    • Micronucleus Assay (OECD 487): Detect chromosomal damage in mammalian cells .
  • In Vivo:
    • Acute Oral Toxicity (OECD 423): LD50 determination in rodents.
    • Neurotoxicity Screening: Evaluate acetylcholinesterase inhibition (relevant for organophosphonates) .

Advanced Consideration: Use read-across approaches for structurally similar compounds (e.g., dimethyl methylphosphonate) to infer toxicity profiles .

How do spectroscopic techniques differentiate DEEP from structurally analogous phosphonates?

Answer:

  • FTIR: P=O stretch (~1250 cm⁻¹), P-O-C stretches (~1050 cm⁻¹) .
  • NMR:
    • ³¹P NMR: Single peak at δ 25–30 ppm for phosphonate group .
    • ¹H NMR: Ethyl group triplets (δ 1.2–1.4 ppm for CH3, δ 4.0–4.2 ppm for OCH2) .
  • Microwave Spectroscopy: Resolves rotational isomers (e.g., gauche vs. trans conformers) .

Table 2: Key Spectroscopic Data for DEEP

TechniqueKey Peaks/FeaturesReference
³¹P NMRδ 28 ppm (singlet)
FTIR1250 cm⁻¹ (P=O), 1050 cm⁻¹ (P-O-C)
MicrowaveRotational constants for gauche form

What computational methods predict DEEP’s thermophysical properties for material design?

Answer:

  • Ab Initio Calculations (e.g., DFT): Optimize geometry and calculate dipole moments .
  • COSMO-RS: Predict solubility parameters and partition coefficients in polymer matrices.
  • Molecular Dynamics (MD): Simulate diffusion coefficients in electrolytes .

Validation: Compare computed vapor pressures (e.g., Antoine equation) with experimental data from thermogravimetric analysis .

How can DEEP’s degradation products be characterized in environmental matrices?

Answer:

  • Hydrolysis Studies: Incubate DEEP in buffered solutions (pH 4–9) at 25–60°C. Monitor via:
    • LC-HRMS: Identify ethylphosphonic acid and ethanol byproducts.
    • Ion Chromatography: Quantify inorganic phosphate release .
  • Photolysis: Use UV irradiation (254 nm) to assess photo-degradation pathways .

Advanced Tip: Apply QSAR models to predict ecotoxicity of degradation intermediates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.